21-Acetate 17-propionate diflorasone
Overview
Description
21-Acetate 17-propionate diflorasone is a synthetic glucocorticoid corticosteroid. It is a potent topical corticosteroid used primarily to treat various inflammatory skin conditions such as psoriasis and atopic dermatitis . This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Scientific Research Applications
21-Acetate 17-propionate diflorasone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Industry: The compound is utilized in the formulation of topical creams and ointments for dermatological use.
Biochemical Analysis
Biochemical Properties
21-Acetate 17-propionate diflorasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This inhibition reduces inflammation and immune responses.
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties are mediated through the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . Additionally, it affects keratinocyte proliferation and differentiation, which is crucial in treating skin conditions like psoriasis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. The compound also inhibits the activity of transcription factors, such as NF-κB and AP-1, which play critical roles in the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to skin thinning and suppression of the adrenal cortex . These effects highlight the importance of monitoring the duration of treatment to avoid potential adverse outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as skin atrophy and systemic immunosuppression . These findings underscore the need for careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and immunosuppressive actions. The compound interacts with enzymes and cofactors that regulate the biosynthesis of inflammatory mediators . By inhibiting phospholipase A2 and reducing arachidonic acid release, it decreases the production of prostaglandins and leukotrienes, thereby mitigating inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is absorbed through the skin and distributed to the target sites, where it exerts its anti-inflammatory actions . It interacts with transporters and binding proteins that facilitate its localization and accumulation in the affected tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This subcellular localization is essential for the compound’s anti-inflammatory and immunosuppressive effects.
Preparation Methods
The synthesis of 21-acetate 17-propionate diflorasone involves several steps. One method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent to form a 21-ester-17-hydroxy 6α-fluorinated compound . The stereoselective fluorinating agent used in the reaction may be a fluoropyridinium or fluoroquinuclidium compound, such as Selectfluor . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
21-Acetate 17-propionate diflorasone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the steroid backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogenating agents and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce new functional groups to the steroid structure.
Mechanism of Action
The precise mechanism of action of 21-acetate 17-propionate diflorasone is not fully understood. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid .
Comparison with Similar Compounds
21-Acetate 17-propionate diflorasone is similar to other corticosteroids such as:
Diflorasone diacetate: Another potent topical corticosteroid used for similar indications.
Halobetasol propionate: A Class I corticosteroid used to treat severe inflammatory skin conditions.
Clobetasol propionate: Known for its high potency and used in the treatment of various dermatological disorders.
The uniqueness of this compound lies in its specific ester substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids.
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-6-23(34)36-27(22(33)13-35-15(3)30)14(2)9-17-18-11-20(28)19-10-16(31)7-8-24(19,4)26(18,29)21(32)12-25(17,27)5/h7-8,10,14,17-18,20-21,32H,6,9,11-13H2,1-5H3/t14-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHRSCXKHZQKJ-TUICGVJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79861-38-4 | |
Record name | 21-Acetate 17-propionate diflorasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079861384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-ACETATE 17-PROPIONATE DIFLORASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U962JX023W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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